![molecular formula C12H14N4S B1481577 3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2097950-64-4](/img/structure/B1481577.png)
3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Übersicht
Beschreibung
“3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a complex organic compound that contains a thiophene ring. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene ring as one of its key components . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical and Chemical Properties Analysis
Thiophene, a key component of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Diversity
The synthesis of compounds related to "3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine" has been a subject of interest due to their potential in generating structurally diverse libraries of chemicals. For instance, G. Roman (2013) detailed the generation of a structurally diverse library through alkylation and ring closure reactions using a related ketonic Mannich base derived from 2-acetylthiophene. This process produces a variety of compounds including dithiocarbamates, thioethers, and several NH-azoles through N-alkylation, illustrating the chemical versatility and potential for creating a wide range of derivatives for further testing and application in various fields (Roman, 2013).
Antimicrobial and Antibacterial Activity
The search for new antimicrobial and antibacterial agents is another important area of application. K. Prasad (2021) synthesized novel derivatives and evaluated their antibacterial activity, demonstrating the potential of structurally related compounds as antimicrobial agents. This suggests that "this compound" could also be investigated for its antimicrobial properties, given the structural similarities and potential for functional modification (Prasad, 2021).
Potential in Antidepressant and Anti-inflammatory Research
Compounds within this chemical family have been explored for their potential in medicinal applications, including antidepressant and anti-inflammatory effects. For example, B. Mathew et al. (2014) synthesized a series of derivatives and evaluated their antidepressant activity, highlighting the therapeutic potential of these compounds as antidepressant medications. This underscores the possible relevance of structurally related compounds in developing new treatments for depression (Mathew, B., Suresh, J., & Anbazhagan, S., 2014).
Zukünftige Richtungen
The development of new drugs and therapeutic agents often involves the synthesis and investigation of new structural prototypes with more effective pharmacological activity . Therefore, “3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” and similar compounds may be of interest in future medicinal chemistry research .
Wirkmechanismus
Target of action
Thiophene derivatives also show a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
Imidazole and thiophene derivatives generally interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical pathways
Given the wide range of activities of imidazole and thiophene derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which could influence its absorption and distribution . Thiophene is soluble in most organic solvents but insoluble in water .
Result of action
Given the wide range of activities of imidazole and thiophene derivatives, it is likely that it could have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . Additionally, it can modulate the activity of proteins involved in cell signaling pathways, such as those regulating inflammation and cell proliferation . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of pro-inflammatory transcription factors, thereby reducing the expression of inflammatory cytokines . Additionally, it can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and death . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to either inhibition or activation of their functions . For example, it can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can activate certain transcription factors by promoting their binding to DNA, thereby enhancing gene expression . These molecular interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function . This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure, with some cells exhibiting adaptive responses to prolonged treatment .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine the optimal dosage for therapeutic applications . Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . There is a threshold beyond which the compound may exhibit toxic or adverse effects . For instance, at high doses, it can cause liver toxicity and other systemic side effects . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can result in changes in metabolite levels, affecting overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are crucial for the compound’s ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with key biomolecules involved in cell signaling and gene expression . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIWGHIWOAUUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


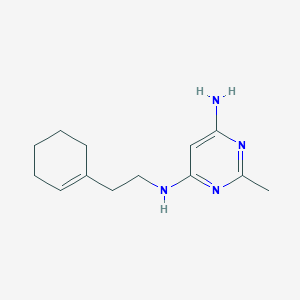
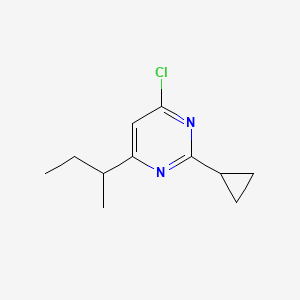
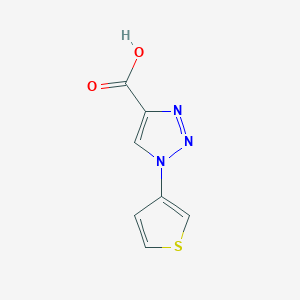
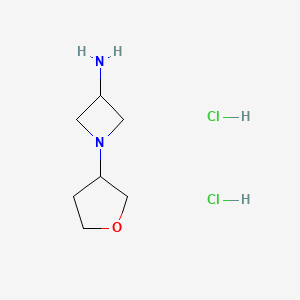
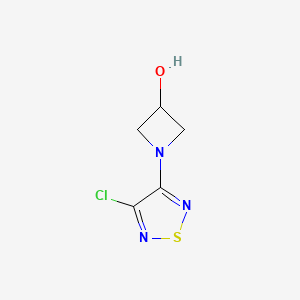

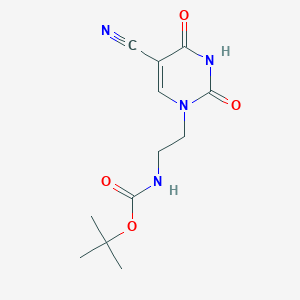

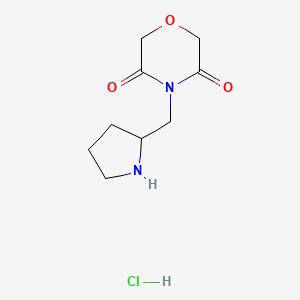


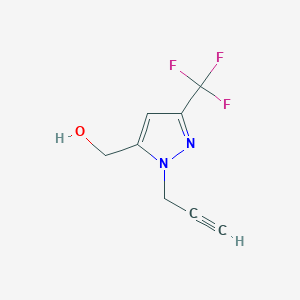
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)

